
2-Propan-2-il-5-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)piridina
Descripción general
Descripción
2-Propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a useful research compound. Its molecular formula is C14H22BNO2 and its molecular weight is 247.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Boración de Arenos
Este compuesto se puede utilizar como reactivo para la boración de arenos. La boración es un proceso químico que introduce un grupo que contiene boro en una molécula orgánica. Este es un paso clave en muchas vías sintéticas, particularmente en la preparación de productos farmacéuticos y químicos finos .
Preparación de Fluorenilborolano
Sirve como precursor para la preparación de fluorenilborolano. Los compuestos de fluorenilborolano tienen aplicaciones potenciales en diodos orgánicos emisores de luz (OLED) y otros dispositivos electrónicos debido a sus propiedades electrónicas únicas .
Síntesis de Copolímeros Conjugados
El compuesto se utiliza en la síntesis de intermediarios para generar copolímeros conjugados. Los copolímeros conjugados se utilizan en una variedad de aplicaciones, incluidas las células solares orgánicas, los transistores de efecto de campo y los sensores químicos debido a sus propiedades conductoras .
Estudios de Química Computacional
Puede estar involucrado en estudios de química computacional para calcular las energías HOMO y LUMO y su brecha de energía orbital para estimar la estabilidad química .
Mecanismo De Acción
Target of Action
Similar compounds are known to be used as reagents to borylate arenes .
Mode of Action
The compound interacts with its targets through a process known as borylation. Borylation is a chemical reaction where a boron atom is added to an organic molecule. In the case of 2-Propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, it can be used as a reagent to borylate arenes .
Biochemical Pathways
The borylation of arenes can lead to the formation of organoboronic acids and their derivatives, which are valuable intermediates in organic synthesis, including the synthesis of pharmaceuticals and fine chemicals .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific arenes that are borylated. The resulting organoboronic acids and their derivatives can exhibit a wide range of biological activities, depending on their structure .
Action Environment
Environmental factors such as pH, temperature, and the presence of other chemical species can influence the compound’s action, efficacy, and stability. For example, the borylation reaction may require a specific pH range or temperature to proceed efficiently. Additionally, the compound’s stability could be affected by exposure to light, heat, or oxygen .
Propiedades
IUPAC Name |
2-propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BNO2/c1-10(2)12-8-7-11(9-16-12)15-17-13(3,4)14(5,6)18-15/h7-10H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOWCJMHHUBKRHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


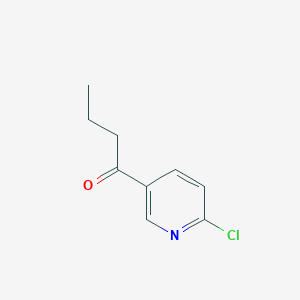
![N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]thiourea](/img/structure/B1390969.png)
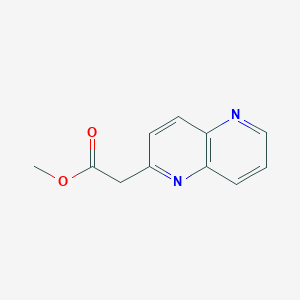
![5-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]-5-oxopentanoic acid](/img/structure/B1390972.png)
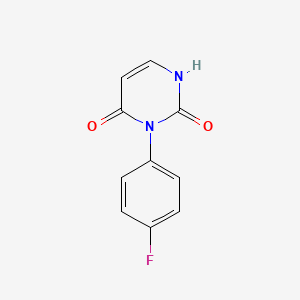
![5-[4-(Isopropylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1390975.png)
![Ethyl 2-[(2-chloropropanoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B1390976.png)
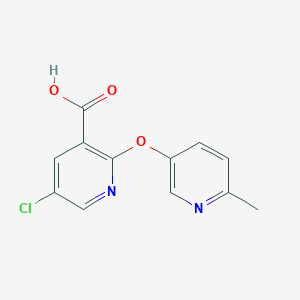
![(2-{[3-(4-Methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine](/img/structure/B1390981.png)
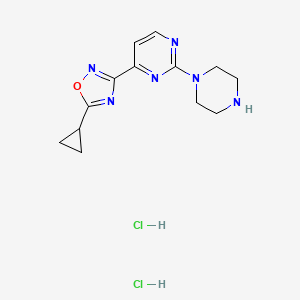
![2-{[4-(tert-Butoxycarbonyl)piperazino]-carbonyl}cyclopropanecarboxylic acid](/img/structure/B1390985.png)
![Ethyl 5-bromo-3-[(tert-butoxycarbonyl)amino]-1-benzofuran-2-carboxylate](/img/structure/B1390986.png)

![[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetic acid](/img/structure/B1390989.png)
